己基β-D-硫代吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

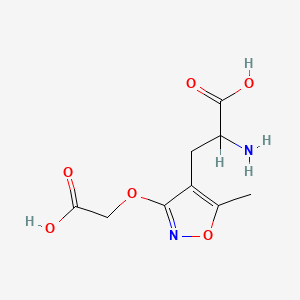

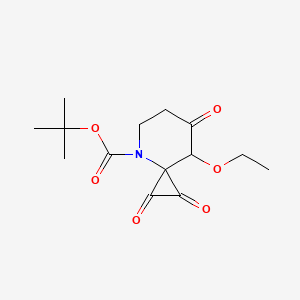

Hexyl beta-D-thioglucopyranoside (Hexyl-β-D-TG) is a sugar derivative that is used in various scientific research applications. It is a six-carbon sugar derivative with a thioglucoside linkage, and is believed to be a useful tool for exploring the structure and function of biological systems. Hexyl-β-D-TG has been used in a variety of biochemical and physiological experiments, and has been found to have several advantages and limitations when used in laboratory experiments.

科学研究应用

Cell Lysis

Hexyl beta-D-thioglucopyranoside: is commonly used in cell lysis procedures. It helps in the breakdown of cell membranes, allowing for the release of cellular contents without denaturing proteins. This property is crucial for studies requiring intact proteins for further analysis .

Solubilization of Membrane Proteins

This compound is particularly effective in solubilizing membrane proteins. It maintains the proteins in their native state, which is essential for functional studies and for maintaining their biological activity during experiments .

Protein Crystallization

Hexyl beta-D-thioglucopyranoside: is utilized in the crystallization of proteins. This step is vital for structural analysis through X-ray crystallography, allowing researchers to determine the three-dimensional structure of proteins at atomic resolution .

Reconstitution into Lipid Bilayers

Researchers use Hexyl beta-D-thioglucopyranoside to reconstitute solubilized membrane proteins into lipid bilayers. This reconstitution is important for studying the function of membrane proteins in a controlled environment that mimics their natural habitat .

Study of Protein-Protein Interactions

The ability of Hexyl beta-D-thioglucopyranoside to preserve the native state of proteins makes it an excellent tool for studying protein-protein interactions. These interactions are fundamental to understanding the mechanisms of various biological processes .

Identification of Pathogenic Proteins

Hexyl beta-D-thioglucopyranoside: has been used in research to identify proteins from pathogens such as Chlamydia pneumoniae . Identifying these proteins can lead to a better understanding of the pathogen’s biology and potential therapeutic targets .

作用机制

Target of Action

Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .

Pharmacokinetics

It is known to be water-soluble , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .

属性

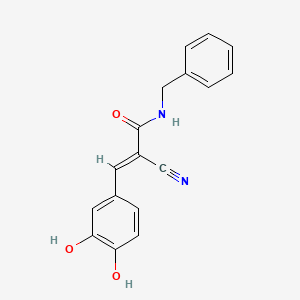

IUPAC Name |

(2S,3R,4S,5S,6R)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFNYTMEOCLMPS-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl beta-D-thioglucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)